molecular formula C18H19N5O2 B2548953 1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097857-57-1

1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Número de catálogo: B2548953
Número CAS: 2097857-57-1
Peso molecular: 337.383
Clave InChI: KQEVINKEPGHOEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure:
The compound features a urea core (-NH-C(=O)-NH-) with a 2-methoxyphenyl substituent at one terminal and a 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl group at the other (Fig. 1). The ethyl spacer connects the pyrazole ring (substituted with a pyridinyl group at position 4) to the urea moiety.

Propiedades

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-17-7-3-2-6-16(17)22-18(24)20-9-10-23-13-15(12-21-23)14-5-4-8-19-11-14/h2-8,11-13H,9-10H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEVINKEPGHOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyridinyl group can be reduced to form dihydropyridine derivatives.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyridinyl group can produce dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the potential of 1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, research indicates that derivatives of this compound can induce apoptosis and arrest the cell cycle at the G1 phase, demonstrating its effectiveness as an antiproliferative agent .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications in the structure of similar compounds led to enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

There is evidence suggesting that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory conditions .

Case Studies

StudyFindings
Antiproliferative Activity A series of urea derivatives were synthesized, including this compound, which showed significant inhibition of cancer cell growth in vitro .
Antibacterial Efficacy Structural modifications led to compounds with improved activity against bacterial strains, highlighting the importance of the pyridinyl group in enhancing antimicrobial properties .
Inflammation Modulation The compound was found to reduce TNF-alpha levels in macrophages, indicating its potential use in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Urea Derivatives with Pyrazole Substituents

Compound 9a : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea
  • Structure : Urea with an ethyl group and a 3-methylphenyl-pyrazole substituent.
  • Key Differences :
    • Substituent on Pyrazole : 3-Methylphenyl (9a) vs. 4-pyridinyl (target). Pyridine’s nitrogen may enhance solubility or receptor affinity.
    • Linker : Direct methylene (-CH₂-) in 9a vs. ethyl (-CH₂CH₂-) in the target, offering increased flexibility.
  • Implications : The pyridinyl group in the target could improve binding to metalloenzymes or receptors via coordination .
MK13 (Compound 60) : 1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea
  • Structure : Urea with a 3,5-dimethoxyphenyl group and a 4-methylpyrazole.
  • Key Differences: Methoxy Positioning: 3,5-Dimethoxy (MK13) vs. 2-methoxy (target). Ortho-substitution in the target may hinder rotation, affecting conformation.

Urea Derivatives with Heterocyclic Linkers

Compound 130 : N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide
  • Structure : Urea linked to a fluorophenyl-oxadiazole via an ethyl group.
  • Key Differences :
    • Heterocycle : Oxadiazole (electron-deficient) vs. pyrazole-pyridine (electron-rich). This impacts electronic complementarity with targets.
    • Substituent : 4-Fluorophenyl (130) introduces electron-withdrawing effects, contrasting with the electron-donating methoxy in the target .

Non-Urea Pyrazole Derivatives

Compound from : 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol
  • Structure : Pyrazole core with 4-methoxyphenyl and hydroxyphenyl substituents.
  • Key Differences: Functional Groups: Hydroxyl (-OH) vs. urea. The target’s urea enables hydrogen bonding with carbonyl groups. Dihedral Angles: The pyrazole in forms angles of 16.83°–51.68° with adjacent rings, suggesting a non-planar conformation. The target’s ethyl linker may allow similar flexibility .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₁₈H₁₉N₅O₂ 337.38 2-Methoxyphenyl, pyridinyl-pyrazole-ethyl Ethyl linker, pyridine for π-π stacking
9a C₁₄H₁₈N₄O 274.33 Ethyl, 3-methylphenyl-pyrazole Rigid methylene linker
MK13 C₁₃H₁₆N₄O₃ 276.29 3,5-Dimethoxyphenyl, 4-methylpyrazole Synergistic methoxy groups
Compound 130 C₂₀H₁₉FN₆O₃ 410.40 4-Fluorophenyl-oxadiazole, ethyl urea Electron-withdrawing fluorine
2-[3-(4-Methoxyphenyl)-1-phenyl-pyrazol-5-yl]phenol C₂₂H₁₈N₂O₂ 342.39 4-Methoxyphenyl, hydroxyphenyl Hydroxyl for H-bonding, non-planar rings

Key Research Findings and Implications

Pyridinyl vs. Phenyl: Pyridine’s nitrogen in the target could enhance solubility (via protonation) and metal coordination, unlike phenyl groups in 9a or MK13 .

Linker Flexibility :

  • The ethyl spacer in the target compound may confer conformational flexibility, enabling optimal orientation for receptor interactions. In contrast, rigid linkers (e.g., methylene in 9a) restrict motion .

Biological Relevance :

  • Pyrazole derivatives (e.g., ) are associated with anti-inflammatory and antipruritic activities. The target’s urea and pyridinyl groups may modulate these effects .

Actividad Biológica

The compound 1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanism of action, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the urea linkage followed by the introduction of the methoxyphenyl and pyridin-3-yl groups. While specific synthetic pathways have not been detailed in the literature, similar compounds often utilize techniques such as:

  • Reflux reactions with appropriate coupling agents.
  • Purification through crystallization or chromatography.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. A notable study demonstrated that related pyrazole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs were shown to target specific kinases involved in tumor growth and survival pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .

Antioxidant Properties

In addition to its anticancer and anti-inflammatory activities, there is evidence suggesting that this compound may possess antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases. Compounds similar to this compound have been tested for their ability to scavenge free radicals, demonstrating significant protective effects on cellular structures .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Kinase Inhibition : The compound may act as a selective inhibitor of certain kinases involved in cell signaling pathways related to cancer progression.
  • Cell Cycle Modulation : It may induce cell cycle arrest at specific phases, leading to decreased proliferation of cancer cells.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of urea derivatives similar to our compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the low micromolar range. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .

Case Study 2: Inflammatory Disease Model

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with related urea compounds resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea?

The compound is synthesized via multi-step heterocyclic reactions. A typical approach involves:

  • Pyrazole ring formation : Refluxing diketones (e.g., 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione) with phenyl hydrazine in ethanol/acetic acid, followed by silica gel column purification and recrystallization (Yield: ~45%) .
  • Urea linkage : Coupling the pyrazole intermediate with a substituted phenyl isocyanate under anhydrous conditions, monitored by TLC .
  • Purification : Dry-column chromatography or recrystallization in absolute ethanol to isolate the final product .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .
  • Spectroscopy :
    • IR : Peaks at ~1650–1700 cm⁻¹ (urea C=O stretch) and ~3200 cm⁻¹ (N–H stretch) .
    • ¹H NMR : Chemical shifts for methoxy (~δ 3.8 ppm) and pyridyl protons (~δ 8.2–8.6 ppm) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme inhibition : Testing against kinases or receptors (e.g., EGFR, VEGFR) using fluorometric or colorimetric substrates .
  • Cellular viability : MTT or SRB assays to assess cytotoxicity in cancer cell lines .
  • Receptor binding : Radioligand displacement assays to measure affinity for target receptors .

Advanced Research Questions

Q. How do structural modifications influence the compound’s activity in structure-activity relationship (SAR) studies?

Key findings include:

  • Methoxy group : Enhances solubility but may reduce receptor affinity compared to electron-withdrawing groups (e.g., chloro, trifluoromethyl) .
  • Pyridyl vs. phenyl substitution : Pyridyl groups improve hydrogen-bonding interactions with enzymatic active sites, as shown in docking studies .
  • Urea linker flexibility : Ethyl spacers between pyrazole and urea optimize binding geometry, while rigid linkers decrease activity .

Q. What strategies optimize synthetic yield and purity?

Critical factors:

  • Catalyst selection : Copper sulfate accelerates click chemistry for triazole-pyrazole hybrids (yield increase from 45% to 60%) .
  • Reaction time : Prolonged reflux (7+ hours) ensures complete cyclization of pyrazole intermediates .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves polar byproducts .

Q. How can stability in biological matrices be assessed for pharmacokinetic studies?

Methodologies include:

  • HPLC-MS/MS : Quantifies degradation products in plasma or liver microsomes under varied pH and temperature .
  • Forced degradation studies : Exposure to UV light, oxidants (H₂O₂), and hydrolytic conditions (acid/base) to identify labile moieties (e.g., urea bond) .

Q. What computational tools predict target interactions and pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Models binding to kinase ATP pockets, highlighting interactions with pyridyl N-atoms and methoxyphenyl π-stacking .
  • ADMET prediction (SwissADME) : Estimates logP (~2.5), moderate solubility, and CYP450 inhibition risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.